molecular formula C21H30N4O B7141975 N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide

N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7141975
M. Wt: 354.5 g/mol
InChI Key: ZFKJJUCNIQHDNG-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole ring, and several functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-15-11-17(14-25(15)13-16-9-7-6-8-10-16)22-20(26)18-12-19(21(2,3)4)23-24(18)5/h6-10,12,15,17H,11,13-14H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKJJUCNIQHDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)NC(=O)C3=CC(=NN3C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include benzyl bromide, methylamine, and tert-butyl isocyanide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic structure.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for designing new pharmaceuticals targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-5-methylpyrrolidin-3-yl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide
  • N-(1-benzyl-5-methylpyrrolidin-3-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide

Uniqueness

Compared to similar compounds, N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide stands out due to its specific combination of functional groups and ring structures

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